molecular formula C13H9Cl2NO3 B2798428 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene CAS No. 924862-19-1

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene

Cat. No.: B2798428
CAS No.: 924862-19-1
M. Wt: 298.12
InChI Key: JDAFIFMYRSXODN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of chlorophenoxy derivatives. This compound is characterized by the presence of a chloromethyl group, a chlorophenoxy group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving chlorophenoxy compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For instance, many chlorobenzenes and nitrobenzenes have biological activity and can interact with various enzymes and receptors in biological systems .

Safety and Hazards

As with any chemical compound, handling “2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene” would require appropriate safety measures. The specific hazards would depend on the compound’s physical and chemical properties. For instance, many nitrobenzenes are toxic and potentially explosive, and chlorobenzenes can be harmful if inhaled, ingested, or in contact with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene typically involves the chloromethylation of 1-(4-chlorophenoxy)-4-nitrobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like azides or thiocyanates.

    Reduction: Formation of 2-(Aminomethyl)-1-(4-chlorophenoxy)-4-nitrobenzene.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene: Characterized by the presence of both chloromethyl and nitro groups.

    1-(4-Chlorophenoxy)-2-nitrobenzene: Lacks the chloromethyl group, leading to different reactivity and applications.

    2-(Chloromethyl)-1-(4-chlorophenoxy)benzene:

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. The presence of both chloromethyl and nitro groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-8-9-7-11(16(17)18)3-6-13(9)19-12-4-1-10(15)2-5-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAFIFMYRSXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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